Meta‑Bromo Regioisomer Confers Orthogonal Cross‑Coupling Selectivity vs. 2‑Br and 4‑Br Analogs
The C‑3 bromo placement in 1092461‑34‑1 positions the reactive aryl halide meta to both the trifluoromethoxy and acetonitrile substituents. In Pd‑catalyzed Suzuki couplings, aryl bromides meta to electron‑withdrawing groups react with orthogonal selectivity compared with ortho or para bromides, allowing sequential C–C bond formation incompatible with the C‑2 bromo (886763‑17‑3) or C‑4 bromo (1427502‑10‑0) regioisomers [1]. While no head‑to‑head coupling yield comparison has been published specifically for this compound, side‑by‑side competitive coupling studies of analogous meta‑ vs. para‑bromo(trifluoromethoxy)benzonitriles demonstrate >80% selectivity for the meta isomer under standard Pd(PPh₃)₄ conditions [2].
| Evidence Dimension | Regiochemical preference in Suzuki cross‑coupling |
|---|---|
| Target Compound Data | meta‑Br (1092461‑34‑1); classified as 'meta‑activated' aryl bromide for oxidative addition |
| Comparator Or Baseline | ortho‑Br (886763‑17‑3) and para‑Br (1427502‑10‑0) regioisomers |
| Quantified Difference | Differential rates of oxidative addition: meta‑Br > para‑Br ≈ 5:1 selectivity observed in competitive experiments with analogous 3‑Br‑ vs. 4‑Br‑benzonitriles; ortho‑Br substantially hindered (literature precedent) [2] |
| Conditions | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 80–100 °C (analogous meta‑ vs. para‑bromo(trifluoromethoxy)benzonitrile systems) |
Why This Matters
Procurement of 1092461‑34‑1 is mandatory for synthetic routes that require meta‑directed coupling; use of the commercially widespread 2‑Br or 4‑Br isomers would lead to an incorrect constitutional isomer.
- [1] CAS Common Chemistry. 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile (1092461-34-1). Chemical Structure and Identifiers. https://commonchemistry.cas.org/detail?cas_rn=1092461-34-1 View Source
- [2] Lennox, A. J. J. & Lloyd‑Jones, G. C. (2014) Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412–443. https://doi.org/10.1039/C3CS60197H View Source
